2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl
CAS No.: 1363404-99-2
Cat. No.: VC4847361
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1363404-99-2 |
|---|---|
| Molecular Formula | C7H13Cl2N3 |
| Molecular Weight | 210.1 |
| IUPAC Name | 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;dihydrochloride |
| Standard InChI | InChI=1S/C7H11N3.2ClH/c1-6-5-10-3-2-8-4-7(10)9-6;;/h5,8H,2-4H2,1H3;2*1H |
| Standard InChI Key | RHWFNLDKGCUWMR-UHFFFAOYSA-N |
| SMILES | CC1=CN2CCNCC2=N1.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound has the molecular formula C₇H₁₃Cl₂N₃ and a molecular weight of 210.1 g/mol . Its IUPAC name, 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride, reflects a fused bicyclic structure comprising an imidazole ring condensed with a partially saturated pyrazine ring. Key structural features include:
-
A methyl group at position 2 of the imidazole moiety.
-
Two hydrochloride counterions protonating the basic nitrogen atoms .
The SMILES notation (CC1=CN2CCNCC2=N1.Cl.Cl) and InChIKey (RHWFNLDKGCUWMR-UHFFFAOYSA-N) further clarify its connectivity .
Physicochemical Properties
Data from multiple sources indicate:
-
Solubility: Limited aqueous solubility, though exact values are unspecified.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃Cl₂N₃ | |
| Molecular Weight | 210.1 g/mol | |
| Melting Point | Not reported | – |
| Storage Temperature | 2–8°C | |
| Purity | ≥95% (HPLC) |
Synthesis and Structural Modification
Synthetic Routes
Multiple pathways have been reported:
-
Cyclization Strategies: Early methods involve cyclization of nitrogen-rich precursors. For example, pyrazine-2-carboxylic acid is esterified, converted to pyrazinamide, and subjected to Hoffman degradation to yield 2-aminopyrazine. Subsequent reaction with chloroacetaldehyde forms the imidazo[1,2-a]pyrazine core, which is hydrogenated to the tetrahydro derivative .
-
Heterocondensation Reactions: Davidson-type heterocondensation of α-acyloxy ketones with ammonia generates imidazole intermediates, which are alkylated and reduced .
-
Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt .
Structural Derivatives
Modifications focus on:
-
Side Chain Variations: Introducing substituents at the imidazole nitrogen or pyrazine ring .
-
Stereochemical Optimization: Enantiomeric forms (e.g., (R)-vs. (S)-configurations) impact biological activity .
| Activity | Model/Assay | Result | Source |
|---|---|---|---|
| Gαq Inhibition | HEK293 cells | IC₅₀ = 31.9 μM | |
| Antioxidant | DPPH assay | EC₅₀ = 45–80 μM | |
| Antidiabetic | α-Amylase inhibition | 50–60% at 100 μM |
Applications in Drug Discovery
Lead Compound Optimization
-
Pharmacophore Requirements: A primary amine, disulfane moiety, and bicyclic core are critical for Gαq inhibition .
-
ADME Properties: Polar surface area <140 Ų predicts favorable permeability .
Therapeutic Target Areas
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume